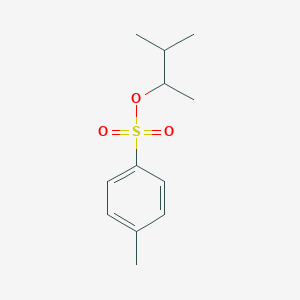3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate
CAS No.: 26466-06-8
Cat. No.: VC6382907
Molecular Formula: C12H18O3S
Molecular Weight: 242.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26466-06-8 |
|---|---|
| Molecular Formula | C12H18O3S |
| Molecular Weight | 242.33 |
| IUPAC Name | 3-methylbutan-2-yl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C12H18O3S/c1-9(2)11(4)15-16(13,14)12-7-5-10(3)6-8-12/h5-9,11H,1-4H3 |
| Standard InChI Key | YFRJBSSHABTVOA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)C |
Introduction
Structural and Chemical Identity
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 3-methylbutan-2-yl 4-methylbenzene-1-sulfonate, reflecting the substitution pattern of the sulfonate group on the para position of the toluene ring and the secondary alcohol-derived alkyl chain . Common synonyms include:
-
2-Methyl-3-(toluene-4-sulfonyloxy)-butane
-
Toluene-4-sulfonic acid-(1,2-dimethyl-propyl ester)
The structural formula (Fig. 1) consists of a p-toluenesulfonyl group () linked to the 3-methylbutan-2-yl moiety, creating a stable ester bond.
Molecular and Spectroscopic Data
Key molecular descriptors include:
Infrared (IR) spectroscopy of related tosylates reveals characteristic peaks for the sulfonate group (, ) and aromatic C–H bending () . Nuclear magnetic resonance (NMR) data for analogous compounds typically show upfield shifts for the methyl groups on the toluene ring () and downfield shifts for the sulfonate-attached carbon ( in ) .
Synthesis and Reaction Mechanisms
Preparation from 3-Methylbutan-2-ol
The synthesis of 3-methyl-2-butyl tosylate follows a standard tosylation protocol:
-
Reagents: 3-Methylbutan-2-ol reacts with p-toluenesulfonyl chloride () in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts .
-
Conditions: The reaction proceeds at in anhydrous dichloromethane or tetrahydrofuran .
-
Yield: Typical yields exceed 80% after purification via recrystallization or column chromatography .
The mechanism involves nucleophilic attack by the alcohol on the electrophilic sulfur atom of , followed by deprotonation (Fig. 2) .
Applications in Carbamate Synthesis
A notable application of this tosylate is its use in the one-pot synthesis of carbamate esters (Fig. 3) :
-
Reaction System: 3-Methyl-2-butyl tosylate reacts with amines () in a environment with tetrabutylammonium iodide () as a phase-transfer catalyst .
-
Mechanism: The tosylate acts as an alkylating agent, generating a carbamate via nucleophilic substitution by the amine-derived carbamate ion () .
-
Yield Trends: Primary amines () afford higher yields () compared to aromatic amines () .
Physicochemical Properties
Stability and Reactivity
Tosylates are generally stable under anhydrous conditions but hydrolyze slowly in aqueous media to regenerate the parent alcohol and p-toluenesulfonic acid . The electron-withdrawing tosyl group enhances the leaving ability of the alkyl moiety, making this compound highly reactive in reactions .
Industrial and Research Applications
Pharmaceutical Intermediates
3-Methyl-2-butyl tosylate serves as a precursor in the synthesis of:
-
Carbamate Drugs: Anticancer agents and protease inhibitors via the method described in Section 2.2 .
-
Coordination Complexes: Transition metal tosylates (e.g., ) are used as non-oxidizing catalysts in polymerization reactions .
Agrochemicals
Carbamates derived from this tosylate exhibit herbicidal and fungicidal activity, leveraging their ability to inhibit acetylcholinesterase in pests .
Analytical Characterization
Chromatographic Methods
Spectroscopic Techniques
-
: Distinct signals for the tosyl methyl () and branched alkyl protons () .
-
IR: Strong absorptions at ( asymmetric stretch) and ( symmetric stretch) .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 242.335 g/mol | |
| Exact Mass | 242.098 g/mol | |
| LogP | 3.825 | |
| PSA | 51.75 Ų |
Table 2. Comparative Yields in Carbamate Synthesis
Table 3. IR Spectral Data for Tosylate Salts
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume